3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-4-piperidinyl)ethyl]propanamide is a Selective Serotonin One F Receptor Agonist (SSOFRA) that has been studied for its potential therapeutic benefits in the treatment of migraine. [] It exhibits high affinity and selectivity for the 5-HT1F receptor, with greater than 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. []
The synthesis of carbon-14-labeled 3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-4-piperidinyl)ethyl]propanamide has been reported, but the specific synthetic route used was described as circuitous and starting from the unlabeled compound. [] The exact details of the synthesis are not provided in the available literature.
The primary research application of 3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-4-piperidinyl)ethyl]propanamide has been in quantitative whole-body autoradiography studies in rats. [] This technique involves tracing the distribution of the radiolabeled compound within the animal's body, providing insights into its pharmacokinetics and potential sites of action.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9